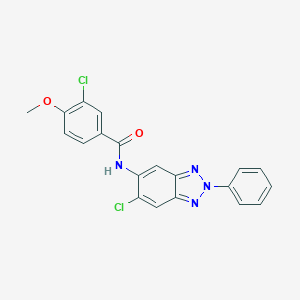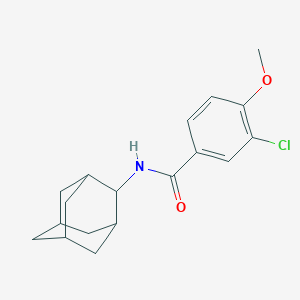![molecular formula C19H15BrN2O3S B278517 N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278517.png)
N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H18BrN3O3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a thiophene ring, making it a subject of interest in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminophenyl-2-thiophenecarboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Debromination: Under specific conditions, the bromine atom can be removed.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Debromination: Can be achieved using reducing agents such as zinc in acetic acid.
Major Products
Scientific Research Applications
N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a bromine atom, methoxy group, and thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H15BrN2O3S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(11-15(16)20)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI Key |
KDTZQXZBASQPAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
